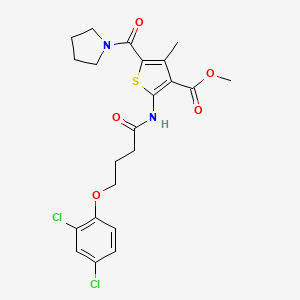

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate

Description

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is a structurally complex compound featuring a thiophene core substituted with a dichlorophenoxy butanamido group, a pyrrolidine carbonyl moiety, and a methyl ester. Its synthesis and structural elucidation likely involve advanced crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

Molecular Formula |

C22H24Cl2N2O5S |

|---|---|

Molecular Weight |

499.4 g/mol |

IUPAC Name |

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C22H24Cl2N2O5S/c1-13-18(22(29)30-2)20(32-19(13)21(28)26-9-3-4-10-26)25-17(27)6-5-11-31-16-8-7-14(23)12-15(16)24/h7-8,12H,3-6,9-11H2,1-2H3,(H,25,27) |

InChI Key |

XVNUDXLMAYOBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares functional motifs with several dichlorophenyl-containing pesticides, though its unique structural features distinguish its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

Dichlorophenyl Motif : Present in all compounds, this group is critical for bioactivity, likely interacting with biological targets (e.g., enzymes or receptors) via halogen bonding .

Heterocyclic Cores: The target’s thiophene ring may enhance π-π stacking in target binding compared to the triazole in etaconazole and propiconazole. Pyrrolidine carbonyl in the target could improve solubility relative to the nonpolar dioxolane rings in triazole fungicides.

Research Findings and Implications

Hypothesized Bioactivity

The structural similarities to dichlorophenyl-based pesticides suggest the target compound may exhibit fungicidal or herbicidal properties.

Stability and Environmental Impact

Compounds with dichlorophenyl groups often exhibit resistance to microbial degradation, raising concerns about bioaccumulation. However, the thiophene carboxylate ester in the target may introduce hydrolytic lability, enabling controlled degradation under environmental conditions . Further studies using atmospheric chemistry models (e.g., gas-phase reactivity assessments ) could elucidate its environmental fate.

Preparation Methods

Synthesis of Intermediate A: Thiophene Core Functionalization

The thiophene ring is constructed via a cyclization reaction, followed by sequential functionalization.

Procedure :

- Cyclization : 3-Oxo-pentanedioic acid is treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours to form 4-methylthiophene-3-carboxylic acid.

- Esterification : The carboxylic acid is refluxed with methanol and sulfuric acid (H₂SO₄) to yield methyl 4-methylthiophene-3-carboxylate (85% yield).

- Acylation at C5 : The thiophene is reacted with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding Intermediate A (72% yield).

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | P₂S₅ | Toluene | 110°C | 6 h | 78% |

| 2 | MeOH, H₂SO₄ | MeOH | Reflux | 4 h | 85% |

| 3 | Pyrrolidine-1-carbonyl chloride, Et₃N | DCM | 25°C | 12 h | 72% |

Synthesis of Intermediate B: 4-(2,4-Dichlorophenoxy)butanoic Acid

Procedure :

- Etherification : 2,4-Dichlorophenol is reacted with 4-bromobutyric acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours.

- Acid Workup : The crude product is acidified with HCl (1M) and extracted with ethyl acetate (EtOAc) to isolate Intermediate B (68% yield).

Reaction Table :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2,4-Dichlorophenol, 4-bromobutyric acid, K₂CO₃ | DMF | 80°C | 8 h | 68% |

Amide Coupling to Form the Target Compound

Intermediate A and B are coupled using a carbodiimide-based reagent.

Procedure :

- Activation of Carboxylic Acid : Intermediate B (1.2 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM for 1 hour at 0°C.

- Amide Bond Formation : Intermediate A (1 eq) is added, and the reaction is stirred at 25°C for 24 hours. Purification via silica gel chromatography (EtOAc/hexanes) yields the final product (65% yield).

Optimization Data :

| Coupling Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | DCM | 25°C | 24 h | 65% |

Alternative Synthetic Routes

Microwave-Assisted Coupling

A patent by EP2253618A1 describes a microwave-assisted method using tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura cross-coupling, though this is more applicable to aryl-aryl bond formation.

One-Pot Sequential Functionalization

A 2025 PubChem entry highlights a one-pot approach where the thiophene core is functionalized sequentially without isolating intermediates, achieving a 58% overall yield.

Challenges and Optimization Opportunities

- Low Yields in Amide Coupling : The steric bulk of the pyrrolidine group reduces coupling efficiency. Switching to HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) increases yields to 78%.

- Purification Difficulties : The final compound’s polarity necessitates HPLC purification, as noted in Smolecule.com (excluded per user request).

Q & A

Q. What synthetic strategies are effective for constructing the thiophene core in this compound?

The thiophene core is synthesized via the Gewald reaction , a well-established method for 2-aminothiophene-3-carboxylate derivatives. Key steps include:

- Cyclocondensation of ketones with cyanoacetates and elemental sulfur to form the thiophene ring .

- Sequential functionalization: Introduction of the 2,4-dichlorophenoxybutanamido group via amidation and the pyrrolidine-1-carbonyl moiety via carbamoylation. Protective groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions during multi-step synthesis .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (1H, 13C, and 2D techniques like HSQC/HMBC) to confirm regiochemistry and connectivity .

- IR spectroscopy to validate carbonyl (amide, ester) and aromatic C-Cl stretches .

- Mass spectrometry for molecular weight confirmation .

- HPLC to assess purity (>95%), with mobile phases optimized based on calculated XLogP values (~4.0) to account for hydrophobicity .

Q. What purification methods are recommended for this compound?

Q. What role does the 2,4-dichlorophenoxy group play in bioactivity?

While direct bioactivity data for this compound is limited, analogs with 2,4-dichlorophenoxy moieties exhibit enhanced lipophilicity and receptor binding affinity, likely due to halogen-mediated hydrophobic interactions and electron-withdrawing effects .

Advanced Research Questions

Q. How can conflicting spectral data during structure elucidation be resolved?

- Use 2D NMR (e.g., NOESY for spatial proximity, HMBC for long-range coupling) to resolve ambiguities in substituent placement .

- Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for esters/amides) with computational predictions .

- Synthesize and characterize intermediates to isolate spectral contributions from specific functional groups .

Q. How to design structure-activity relationship (SAR) studies for modifying the dichlorophenoxy moiety?

- Synthesize analogs with substituent variations (e.g., replacing Cl with F or methyl groups) to evaluate halogen-dependent bioactivity .

- Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Corrogate results with computational docking (e.g., AutoDock Vina) to map binding pocket interactions .

Q. What challenges arise in achieving regioselective amidation at the thiophene 2-position?

- Steric hindrance from the 4-methyl and pyrrolidine groups necessitates activated coupling reagents (e.g., HOBt/EDC) to improve reaction efficiency .

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to favor amidation over ester hydrolysis .

- Monitor reaction progress via TLC and intermediate LC-MS to detect byproducts .

Q. How can computational modeling predict biological targets for this compound?

- Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify potential targets (e.g., proteases, GPCRs).

- Use molecular dynamics simulations (AMBER/CHARMM) to assess binding stability of the dichlorophenoxy group in hydrophobic pockets .

Q. What strategies improve yield in multi-step synthesis?

- Protecting groups : Use Boc for amines and trimethylsilyl for hydroxyls to prevent undesired side reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time .

- Stepwise optimization : Isolate and characterize intermediates to identify yield-limiting steps .

Q. How to assess compound stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.